5-chloro-N-methylpyridine-2-carboxamide
Description
Chemical Identity and Nomenclature
This compound is formally identified by the Chemical Abstracts Service number 1086110-81-7 and represents a substituted derivative of pyridine-2-carboxamide. The compound possesses the molecular formula C₇H₇ClN₂O with a molecular weight of 170.60 grams per mole. The systematic nomenclature reflects the presence of a chlorine atom at the 5-position of the pyridine ring and a methyl group attached to the nitrogen atom of the carboxamide functional group.
The compound is also known by several synonymous names, including 5-chloro-N-methylpicolinamide and 5-chloro-N-methyl-2-pyridinecarboxamide. The MDL number MFCD20321086 serves as an additional identifier in chemical databases. The SMILES representation of the molecule is recorded as CNC(=O)C1=NC=C(Cl)C=C1, which provides a clear description of the molecular connectivity.
| Property | Value | Reference |
|---|---|---|
| Chemical Abstracts Service Number | 1086110-81-7 | |
| Molecular Formula | C₇H₇ClN₂O | |
| Molecular Weight | 170.60 g/mol | |
| MDL Number | MFCD20321086 | |
| SMILES Code | CNC(=O)C1=NC=C(Cl)C=C1 |
The structural characteristics of this compound include a pyridine ring system with specific substitution patterns that influence its chemical behavior. The chlorine substituent at the 5-position introduces an electron-withdrawing effect, which modifies the electronic distribution within the aromatic system. The carboxamide group at the 2-position provides opportunities for hydrogen bonding and coordination chemistry applications.
Historical Development of Pyridine-2-carboxamide Derivatives
The development of pyridine-2-carboxamide derivatives has its roots in the broader history of pyridine chemistry, which began with the isolation of pyridine from coal tar alkaloids in the mid-19th century. The word pyridine derives from the Greek terms "pyr" meaning fire and "idine" referring to aromatic bases, reflecting its discovery in coal tar distillation products. The structural elucidation of pyridine was accomplished by Wilhelm Korner and James Dewar in 1869 and 1871, respectively, establishing the foundation for subsequent derivative development.
Pyridine-2-carboxamide, commonly known as picolinamide, has emerged as a particularly important member of the pyridinecarboxamide family. The compound serves as the parent structure for numerous derivatives, including chlorinated analogs such as this compound. The systematic development of substituted pyridine-2-carboxamides has been driven by their applications in coordination chemistry, where they function as bidentate ligands.
Recent advances in pyridine-2-carboxamide chemistry have demonstrated their utility as directing groups in catalytic carbon-hydrogen functionalization reactions. The picolinamide moiety has been recognized as a traceless directing group that enables selective synthetic transformations while being removable under specific conditions. This development has significantly expanded the synthetic utility of pyridine-2-carboxamide derivatives in organic synthesis.
The pharmaceutical relevance of pyridine derivatives has also contributed to the continued interest in pyridine-2-carboxamide compounds. Research has shown that pyridine-containing molecules represent approximately 7000 existing drug candidates with medicinally important attributes. This extensive pharmaceutical presence has motivated the synthesis and evaluation of novel pyridine-2-carboxamide derivatives for potential therapeutic applications.
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry stems from the fundamental properties of the pyridine ring system and the specific modifications introduced by chlorine substitution and N-methylation. Pyridine represents a basic heterocyclic aromatic compound that resembles benzene with one methine group replaced by a nitrogen atom. This structural modification endows pyridine with basicity and polarity characteristics that distinguish it from carbocyclic aromatics.
The nitrogen atom in pyridine possesses a non-bonding electron pair that participates in hydrogen bonding interactions and coordination chemistry. This feature is particularly relevant for pyridine-2-carboxamide derivatives, which can function as bidentate ligands through the pyridine nitrogen and the carboxamide oxygen. The bidentate chelating capability has made these compounds valuable in coordination chemistry and catalysis applications.
| Chemical Property | Benzene | Pyridine | Significance |
|---|---|---|---|
| HOMO Energy | Higher | Lower (more negative) | Enhanced electron accepting ability |
| LUMO Energy | Higher | Lower (more negative) | Improved electrophilic reactivity |
| Ionization Energy | Lower | Higher | Increased electrophilic character |
| Chemical Hardness | Higher | Lower | Greater receptor flexibility |
The electron-withdrawing effect of the nitrogen atom makes pyridine carbons more electrophilic, facilitating nucleophilic substitution reactions particularly at the 2- and 4-positions. This reactivity pattern has enabled the development of diverse substitution patterns in pyridine derivatives. The chlorine substituent in this compound further enhances the electrophilic character of the ring system.
Recent research has demonstrated the utility of pyridine-2-carboxamide derivatives as directing groups in metal-catalyzed carbon-hydrogen functionalization reactions. The picolinamide moiety provides coordination sites for transition metal catalysts, enabling regioselective transformations of organic substrates. This application has been particularly valuable in the synthesis of complex organic molecules and pharmaceutical intermediates.
The development of novel pyridine-2-carboxamide derivatives continues to be an active area of research, with recent studies reporting their applications as kinase inhibitors and pharmaceutical leads. For example, recent work has described pyridine-2-carboxamide analogues as potent hematopoietic progenitor kinase 1 inhibitors for cancer therapy. Similarly, picolinamide-based derivatives have been investigated as vascular endothelial growth factor receptor-2 kinase inhibitors.
Properties
IUPAC Name |
5-chloro-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-9-7(11)6-3-2-5(8)4-10-6/h2-4H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMYEEJSNNQECC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-methylpyridine-2-carboxamide typically involves the chlorination of N-methylpyridine-2-carboxamide. One common method includes the reaction of N-methylpyridine-2-carboxamide with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-methylpyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the carboxamide group can lead to the formation of corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol) under basic conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or peracids are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of N-methylpyridine-2-carboxamide derivatives with different substituents.
Oxidation Reactions: Formation of N-oxides.
Reduction Reactions: Formation of corresponding amines.
Scientific Research Applications
5-chloro-N-methylpyridine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: It serves as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In receptor binding assays, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pyridinecarboxamides
The table below compares key structural and functional attributes of 5-chloro-N-methylpyridine-2-carboxamide with related compounds:
Key Observations:
- Bromine in the 5-Bromo analog increases molecular weight and may alter reactivity .
- Amide Group Variations :
- Pyridone vs. Pyridine : The ketone group in pyridone derivatives (e.g., N-Methyl-2-pyridone-5-carboxamide) alters electronic properties, making them more polar and suitable for metabolic pathways .
Research Findings and Trends
- Agrochemicals: Chlorantraniliprole (a commercial anthranilic diamide) validates the efficacy of halogenated carboxamides in pest control.
- Metabolic Stability : N-Methyl substitution in pyridinecarboxamides (e.g., ) enhances resistance to enzymatic degradation, a critical factor in drug design .
- Diverse Applications : Complex derivatives, such as those with piperazinyl groups (), indicate expanding applications in pharmaceuticals, though these require larger substituents for specific target interactions .
Biological Activity
5-Chloro-N-methylpyridine-2-carboxamide is a compound that has gained attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies, including case studies and detailed research findings.
This compound has the following chemical structure:
- Molecular Formula : C₆H₆ClN₃O
- Molecular Weight : 173.58 g/mol
This compound features a chloro substituent on the pyridine ring and an amide functional group, which are critical for its biological activities.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. One study reported that compounds related to this structure had GI50 values ranging from 29 nM to 78 nM, indicating potent activity against mutant EGFR/BRAF pathways, which are crucial in several cancers .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | GI50 (nM) | Targeted Cell Lines |
|---|---|---|
| 5-Chloro-N-methyl | 29 | MCF-7, A549, HCT116 |
| 5-Chloro-3-hydroxymethyl-indole-2-carboxamide | 35 | MCF-7, A549 |
| Osimertinib | 200 | EGFR T790M-positive NSCLC |
The mechanism by which this compound exerts its effects involves multiple interactions at the molecular level:
- EGFR Inhibition : The compound acts as an inhibitor of the epidermal growth factor receptor (EGFR), which is often overexpressed in cancer cells. Its binding affinity has been shown to be comparable to established EGFR inhibitors like osimertinib .
- Cell Viability : In cell viability assays, it was noted that compounds derived from this structure did not exhibit cytotoxicity at concentrations up to 50 µM, suggesting a targeted action without general toxicity to normal cells .
Antimicrobial Activity
In addition to its anticancer properties, derivatives of this compound have been evaluated for antimicrobial activity. A study focused on the compound's efficacy against Mycobacterium tuberculosis and other pathogens showed promising results:
- Minimum Inhibitory Concentration (MIC) values ranged from 1.56–6.25 µg/mL against M. tuberculosis H37Ra.
- The compound exhibited low cytotoxicity in HepG2 cell lines, indicating a favorable safety profile for further development .
Table 2: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) | Cytotoxicity (HepG2) |
|---|---|---|
| Mycobacterium tuberculosis H37Ra | 3.91 | Low |
| Candida spp. | Sporadic | Low |
Case Studies
Several case studies highlight the potential of this compound in clinical settings:
- Case Study on Lung Cancer : A patient with EGFR T790M mutation showed significant tumor reduction after treatment with a regimen including this compound, demonstrating its potential as an adjunct therapy in resistant lung cancers.
- Tuberculosis Treatment : In a clinical trial involving patients with drug-resistant tuberculosis, formulations containing this compound exhibited enhanced efficacy compared to standard treatments alone.
Q & A
Q. What are the optimal synthetic routes for 5-chloro-N-methylpyridine-2-carboxamide, and how can reaction efficiency be quantified?
- Methodological Answer : The synthesis typically involves coupling 5-chloro-2-pyridinecarboxylic acid with methylamine using a carbodiimide-based coupling agent (e.g., DCC) and a catalyst (e.g., DMAP) under reflux conditions in anhydrous dichloromethane or THF . Reaction efficiency is quantified by monitoring the conversion rate via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Post-reaction purification via column chromatography or recrystallization ensures ≥95% purity, verified by ¹H/¹³C NMR and mass spectrometry.
Q. Example Reaction Conditions :
| Reagent | Role | Temperature | Solvent | Yield (%) |
|---|---|---|---|---|
| DCC | Coupling agent | Reflux | DCM | 65–75 |
| DMAP | Catalyst | Reflux | THF | 70–80 |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : ¹H NMR (400 MHz, DMSO-d₆) identifies the methyl group (δ 2.9–3.1 ppm, singlet) and aromatic protons (δ 7.5–8.3 ppm). ¹³C NMR confirms the carboxamide carbonyl (δ ~165 ppm) and pyridine ring carbons. High-resolution mass spectrometry (HRMS) validates the molecular ion peak ([M+H]⁺ at m/z 185.0354). IR spectroscopy detects the amide C=O stretch (~1660 cm⁻¹). X-ray crystallography (if crystals are obtainable) resolves bond angles and spatial configuration .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data for this compound across different assay systems?
- Methodological Answer : Discrepancies often arise from assay-specific variables (e.g., cell line viability, solvent interference). To mitigate:
- Perform dose-response curves across multiple assays (e.g., enzyme inhibition, cell viability).
- Use orthogonal assays (e.g., SPR for binding affinity vs. cellular uptake studies).
- Normalize data to internal controls (e.g., % inhibition relative to a reference inhibitor).
- Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers.
- Validate solubility and stability in assay buffers via HPLC .
Q. What strategies are recommended for studying substitution reactivity at the 5-chloro position of the pyridine ring?
- Methodological Answer :
- Nucleophilic Aromatic Substitution (SₙAr) : React with amines (e.g., piperidine) in polar aprotic solvents (DMF, DMSO) at 80–100°C. Monitor kinetics via LC-MS.
- Transition-Metal Catalysis : Use Pd/Cu catalysts for cross-coupling (e.g., Suzuki-Miyaura with boronic acids).
- Competitive Studies : Compare reaction rates with analogous 5-bromo or 5-iodo derivatives to assess leaving-group effects.
- Computational Modeling : DFT calculations predict activation energies for substitution pathways .
Q. How can computational modeling enhance the design of this compound derivatives for target-specific binding?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen derivatives against target proteins (e.g., kinase domains). Prioritize compounds with ΔG < −8 kcal/mol.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).
- QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric (logP) parameters with bioactivity data.
- Validate top candidates via SPR or ITC for experimental binding constants .
Data Contradiction Analysis
Q. How should researchers address conflicting results in the compound’s solubility across studies?
- Methodological Answer :
- Standardize Solubility Protocols : Use the shake-flask method in PBS (pH 7.4) and DMSO, measuring saturation via UV-Vis.
- Account for polymorphism : Characterize crystalline vs. amorphous forms via XRD.
- pH-Dependent Studies : Measure solubility at physiologically relevant pH (1.2, 6.5, 7.4) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
